molecular formula C13H21BN2O3 B12054875 [4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid

[4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid

Cat. No.: B12054875
M. Wt: 264.13 g/mol
InChI Key: DROAKPBJDZLEDM-UHFFFAOYSA-N
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Description

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride, AldrichCPR, is a chemical compound with the molecular formula C13H22BClN2O3 and a molecular weight of 300.59 g/mol . This compound is known for its unique structure, which includes a boronic acid group and a diethylaminoethylcarbamoyl moiety. It is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromophenylboronic acid with diethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology .

Properties

Molecular Formula

C13H21BN2O3

Molecular Weight

264.13 g/mol

IUPAC Name

[4-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H21BN2O3/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(8-6-11)14(18)19/h5-8,18-19H,3-4,9-10H2,1-2H3,(H,15,17)

InChI Key

DROAKPBJDZLEDM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCN(CC)CC)(O)O

Origin of Product

United States

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